molecular formula C10H15BrN2O3S B11825324 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Katalognummer: B11825324
Molekulargewicht: 323.21 g/mol
InChI-Schlüssel: PWVYXYBALXGQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15BrN2O3S It is a derivative of pyridine, featuring a bromine atom at the 5-position, a diethylamino group at the nitrogen atom, a methoxy group at the 4-position, and a sulfonamide group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide typically involves multiple stepsThe sulfonamide group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the bromine atom and methoxy group may enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group distinguishes it from other brominated pyridine derivatives, providing unique properties for enzyme inhibition and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H15BrN2O3S

Molekulargewicht

323.21 g/mol

IUPAC-Name

5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

PWVYXYBALXGQHN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.